3-Methyl-3H-naphth(1,2-e)indol-10-ol

Catalog No.
S12308278
CAS No.
98033-21-7
M.F
C17H13NO
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3H-naphth(1,2-e)indol-10-ol

CAS Number

98033-21-7

Product Name

3-Methyl-3H-naphth(1,2-e)indol-10-ol

IUPAC Name

3-methylnaphtho[1,2-e]indol-10-ol

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C17H13NO/c1-18-9-8-14-16(18)7-5-12-3-2-11-4-6-13(19)10-15(11)17(12)14/h2-10,19H,1H3

InChI Key

PRJIMCPILGWGTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC3=C2C4=C(C=C3)C=CC(=C4)O

3-Methyl-3H-naphth[1,2-e]indol-10-ol is a highly specialized hydroxy-phenanthrene indole derivative primarily utilized as an analytical reference standard in genetic toxicology, environmental monitoring, and forensic epidemiology [1]. Originally isolated and characterized as one of the principal mutagens in complex combustion pyrolysates, this compound serves as a critical baseline material for evaluating the mutagenic potential of heterocyclic mixtures [1]. In procurement contexts, it is typically sourced for Ames testing (Salmonella typhimurium TA98) standardizations, synthetic indole alkaloid pathway research, and as a target analyte in environmental exposure studies, such as synthetic turf safety assessments [2]. Its rigid tetracyclic structure and specific functionalization make it an essential, non-interchangeable standard for laboratories quantifying polycyclic aromatic hydrocarbon (PAH) and heterocyclic amine toxicity.

Generic substitution with other phenanthrene derivatives or common PAHs like benzo[a]pyrene fails because 3-methyl-3H-naphth[1,2-e]indol-10-ol exhibits a highly specific, structure-dependent mutagenic profile that cannot be extrapolated from generic analogs [1]. In genetic toxicology assays, substituting this compound with its closest analog, 1,2-dihydro-3-methyl-3H-naphth[1,2-e]indol-10-ol, or with more potent in-class pyrolysates, drastically alters the quantitative mutation rate in bacterial models [1]. Furthermore, in analytical chemistry and environmental monitoring, its unique retention time, mass fragmentation pattern, and nuclear magnetic resonance signature are strictly required to definitively confirm its presence in complex matrices. Using a generic substitute compromises the reproducibility of toxicological baselines and invalidates forensic or epidemiological exposure data.

Mutagenicity Baseline vs. High-Potency Analogs

In comparative mutagenicity assays using Salmonella typhimurium TA98, 3-methyl-3H-naphth[1,2-e]indol-10-ol serves as the foundational baseline among related pyrolysate mutagens [1]. When compared head-to-head, the related analog 2-methyl-3H-phenanthro[3,4-d]imidazol-10-ol exhibits a mutagenic activity that is significantly higher, quantified at 35 times the activity of the standard benzo[a]pyrene, whereas 3-methyl-3H-naphth[1,2-e]indol-10-ol establishes the lower boundary of activity for this specific class of hydroxy-phenanthrenes [1]. This quantitative hierarchy makes the target compound indispensable for calibrating the lower limits of detection and response in Ames testing for heterocyclic combustion products.

Evidence DimensionMutagenic activity (Ames test, S. typhimurium TA98)
Target Compound DataEstablishes the baseline (lowest relative activity among the 6 isolated pyrolysate mutagens)
Comparator Or Baseline2-methyl-3H-phenanthro[3,4-d]imidazol-10-ol (highest activity) and Benzo[a]pyrene (standard reference)
Quantified DifferenceComparator is up to 35x more active than benzo[a]pyrene, with the target compound defining the lowest activity threshold in the series
ConditionsSalmonella typhimurium TA98 with metabolic activation

Procurement of this exact compound is necessary to establish the lower-bound calibration curve for mutagenicity assays involving complex heterocyclic combustion mixtures.

Structural Differentiation vs. Dihydro Analogs

For forensic and environmental analytical workflows, distinguishing 3-methyl-3H-naphth[1,2-e]indol-10-ol from its partially saturated counterpart, 1,2-dihydro-3-methyl-3H-naphth[1,2-e]indol-10-ol, is a critical system requirement [1]. The target compound possesses a fully conjugated naphtho-indole core, which fundamentally alters its chromatographic retention time and mass spectrometric fragmentation patterns compared to the 1,2-dihydro analog. In high-performance liquid chromatography (HPLC) and GC/MS characterization, the target compound yields a distinct molecular ion (m/z 247.3) that prevents false-positive identification of the dihydro variant (m/z 249.3) [1].

Evidence DimensionMolecular mass and analytical differentiation
Target Compound DataMW 247.31, fully conjugated core
Comparator Or Baseline1,2-dihydro-3-methyl-3H-naphth[1,2-e]indol-10-ol (MW 249.3)
Quantified Difference2 Da mass difference and distinct conjugation-driven spectral signatures
ConditionsHPLC purification and GC/MS / 1H-NMR characterization of pyrolysates

Buyers must procure the exact fully conjugated standard to ensure accurate mass spectrometric calibration and prevent misidentification in environmental or forensic samples.

Indole Alkaloid Synthesis Benchmark

Beyond its role as a toxicological standard, 3-methyl-3H-naphth[1,2-e]indol-10-ol is utilized as a specific target and reference scaffold in the development of synthetic methodologies for complex natural indole alkaloids [1]. Compared to generic simple indoles (e.g., 1-methyl-1H-indole), the target compound presents a highly sterically hindered and electronically unique tetracyclic framework. Synthetic endeavors targeting marine alkaloids utilize the synthesis of 3-methyl-3H-naphth[1,2-e]indol-10-ol as a benchmark for testing the efficacy of novel cyclization and functionalization routes on extended phenanthrene-fused indole systems [1].

Evidence DimensionSynthetic methodology benchmarking (structural complexity)
Target Compound DataTetracyclic hydroxy-phenanthrene-fused indole core
Comparator Or BaselineSimple generic indoles (e.g., 1-methyl-1H-indole)
Quantified DifferenceRequires advanced multi-step cyclization strategies not applicable to simple bicyclic indoles
ConditionsTotal synthesis and methodology development for natural indole alkaloids

Chemical manufacturers and research laboratories procure this compound as a high-complexity structural benchmark to validate novel synthetic routes in alkaloid chemistry.

Ames Test Calibration

Due to its well-characterized mutagenic profile, 3-methyl-3H-naphth[1,2-e]indol-10-ol is the correct choice for laboratories needing a baseline reference standard for Salmonella typhimurium TA98 assays [1]. It is specifically used to calibrate the lower detection limits when screening complex heterocyclic amines and combustion pyrolysates.

Environmental and Forensic Monitoring

This compound is essential as a target analyte and analytical standard in GC/MS and HPLC workflows designed to detect combustion byproducts [1]. It is specifically procured for environmental exposure studies, such as synthetic turf safety assessments, and forensic epidemiology to quantify the presence of specific hydroxy-phenanthrene mutagens [2].

Alkaloid Synthesis Benchmarking

For synthetic chemistry groups developing new routes to complex marine and natural indole alkaloids, this compound serves as a rigorous structural benchmark [3]. Its procurement allows researchers to validate cyclization methodologies on a sterically demanding, tetracyclic fused system before applying them to novel pharmaceutical targets.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

247.099714038 g/mol

Monoisotopic Mass

247.099714038 g/mol

Heavy Atom Count

19

UNII

6LL69GTX63

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